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Introduction

Empesertib, also known as BAY 1161909, is a potent and selective, orally bioavailable small

molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1 or TTK).[1][2][3]

Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a critical cellular

mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] Due to

the frequent overexpression of Mps1 in various human tumors, it has emerged as an attractive

target for anticancer therapies.[2][6] Empesertib has been investigated in clinical trials for the

treatment of various cancers, including breast cancer and advanced solid tumors.[7][8] This

document provides a detailed technical overview of Empesertib's chemical structure, its

physicochemical and pharmacological properties, relevant experimental protocols, and its

mechanism of action.

Chemical Identity and Structure
Empesertib is a derivative of triazolopyridine.[1] Its chemical identity is well-defined by several

standard nomenclature systems.
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Identifier Value

IUPAC Name

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-

methylsulfonylanilino)-[1][4][9]triazolo[1,5-

a]pyridin-6-yl]phenyl]propanamide[2][7]

SMILES String

C--INVALID-LINK--

C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)

NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3[2][7]

[9]

CAS Number 1443763-60-7[1][2][9]

Synonyms BAY 1161909, Mps1-IN-5[1][4][10]

Physicochemical Properties
The physicochemical properties of Empesertib contribute to its pharmacological profile,

including its oral bioavailability.

Property Value Source

Molecular Formula C29H26FN5O4S [2][3][9]

Molecular Weight 559.61 g/mol [1][2][9]

Appearance White to pink solid [9]

XLogP 4.45 - 4.9 [2][10]

Hydrogen Bond Donors 2 [10]

Hydrogen Bond Acceptors 7 [10]

Rotatable Bonds 9 [10]

Topological Polar Surface Area 123 Å² [2][10]

Solubility
Soluble in DMSO (≥ 35

mg/mL)
[9][11]
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Pharmacological Properties and Mechanism of
Action
Empesertib's primary pharmacological effect is the potent inhibition of Mps1 kinase, which

disrupts the Spindle Assembly Checkpoint.

Mechanism of Action
Mps1 kinase is a key regulator of the SAC, which prevents cells from entering anaphase until

all chromosomes are correctly attached to the mitotic spindle.[4][5] In many cancer cells, Mps1

is overexpressed.[6] Empesertib binds to and inhibits the kinase activity of Mps1.[2][3] This

inhibition leads to the inactivation of the SAC, causing an accelerated and premature entry into

anaphase.[2][4] The result is severe chromosomal misalignment and missegregation, leading

to aneuploidy and ultimately inducing mitotic catastrophe and cell death in the cancer cells.[2]

[3][12]
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Caption: Empesertib inhibits Mps1, abrogating the SAC and causing cell death.
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Potency and Efficacy
Empesertib demonstrates high potency against its target and significant anti-proliferative

effects in cancer cell lines.

Parameter Value Cell Line/Assay

Mps1 Kinase IC50 < 1 nM Cell-free kinase assay[1][9]

Mps1 Kinase IC50 0.34 nM Cell-free kinase assay[11]

Mps1 Kinase IC50 1.7 nM
HTRF-based assay (2 mM

ATP)[13]

Cell Proliferation IC50 < 400 nM HeLa cells[1]

Metaphase Arrest IC50 56 nM
Nocodazole-treated HeLa

cells[11]

Median Proliferation IC50 6.7 nM
Panel of 86 cancer cell

lines[11]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize

Empesertib.

In Vitro Mps1 Kinase Inhibition Assay (HTRF-based)
This protocol describes a common method to determine the direct inhibitory activity of

Empesertib on the Mps1 enzyme.

Objective: To quantify the concentration of Empesertib required to inhibit 50% of Mps1

kinase activity (IC50).

Methodology:

Enzyme Preparation: Recombinant Mps1 kinase is diluted in an appropriate kinase buffer.

The final enzyme concentration is optimized to ensure the reaction proceeds within the

linear range, typically around 1 nM.[9]
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Substrate and ATP: A biotinylated peptide substrate and ATP are prepared in the kinase

buffer. The ATP concentration is often set near its physiological level (e.g., 2 mM) to reflect

cellular conditions.[13]

Compound Dilution: Empesertib is serially diluted in DMSO to create a range of

concentrations.

Reaction Incubation: The Mps1 enzyme, peptide substrate, ATP, and varying

concentrations of Empesertib are combined in a microplate and incubated at room

temperature to allow the phosphorylation reaction to occur.

Reaction Termination and Detection: The reaction is stopped by adding a solution

containing EDTA. Homogeneous Time-Resolved Fluorescence (HTRF) detection

reagents, including a Europium-labeled anti-phospho-serine/threonine antibody and

Streptavidin-XLent, are added.[9]

Data Analysis: The plate is incubated to allow for binding of the detection reagents, and

the HTRF signal is read on a compatible plate reader. The signal is proportional to the

extent of substrate phosphorylation. The IC50 value is calculated by fitting the dose-

response data to a four-parameter logistic curve.

Cancer Cell Proliferation Assay (Crystal Violet Staining)
This protocol outlines a method to assess the effect of Empesertib on the growth of cancer cell

lines.

Objective: To determine the concentration of Empesertib that inhibits 50% of cell

proliferation (IC50) in a given cancer cell line.

Methodology:

Cell Plating: Cultured tumor cells (e.g., HeLa, MCF7, NCI-H460) are seeded into 96-well

plates at a predetermined density (e.g., 3,000-5,000 cells/well) in their respective growth

media supplemented with 10% fetal calf serum.[1][9] The cells are allowed to attach

overnight.
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Compound Treatment: The following day, the culture medium is replaced with fresh

medium containing various concentrations of Empesertib (e.g., 0.01-30 µM). A DMSO

vehicle control (0.5% final concentration) is also included.[1][9]

Incubation: The cells are incubated in the presence of the compound for a period of 4

days.[1][9]

Cell Fixation: After incubation, the cells are fixed by adding a solution of 11%

glutaraldehyde for 15 minutes at room temperature.[1][9]

Staining: The fixed cells are washed three times with water and then stained with a 0.1%

crystal violet solution for an appropriate time.[1][9]

Dye Solubilization: After washing away the excess stain, the plates are dried, and the

incorporated dye is dissolved by adding a 10% acetic acid solution.[1]

Data Analysis: The absorbance of the solubilized dye, which is proportional to the number

of viable cells, is measured using a microplate reader. The IC50 is determined by plotting

the percentage of cell growth inhibition against the log of the compound concentration.
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Caption: Workflow for a crystal violet-based cell proliferation assay.
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Logical Framework for Drug Action
The development and application of Empesertib follow a clear logical progression from

biological observation to therapeutic intervention.
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Caption: Logical progression from Mps1's role in cancer to Empesertib's effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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